molecular formula C15H19NO7 B4332092 methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate

methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate

Cat. No.: B4332092
M. Wt: 325.31 g/mol
InChI Key: UHBZYRRWWAZFKP-UHFFFAOYSA-N
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Description

Methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate is an organic compound with a complex structure that includes acetyl, dimethoxyphenyl, and nitrobutanoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate typically involves multi-step organic reactions. One common method starts with the preparation of the 3,4-dimethoxyphenyl derivative, followed by acetylation and nitration reactions. The final step involves esterification to form the methyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Formation of amine derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the acetyl and methoxy groups can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-acetyl-3,5-dimethoxyphenyl acetate
  • Methyl 3,4-dimethoxyphenyl acetate
  • Methyl 3,4-dimethoxyphenyl (methoxy)acetate

Uniqueness

Methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO7/c1-9(17)14(15(18)23-4)11(8-16(19)20)10-5-6-12(21-2)13(7-10)22-3/h5-7,11,14H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBZYRRWWAZFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(C[N+](=O)[O-])C1=CC(=C(C=C1)OC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate
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methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate
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methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate

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